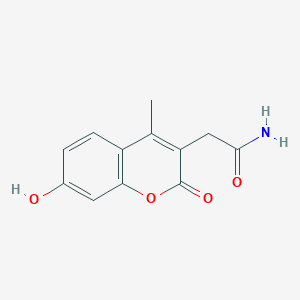
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” is a chemical compound with the molecular formula C12H10O5 . It is a derivative of coumarin, a type of heterocyclic compound . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of this compound involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt upon reaction with 3-chloropentane-2,4-dione . Another method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .Molecular Structure Analysis
The molecular structure of this compound consists of a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus . The compound has a molecular weight of 234.21 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride is one such reaction .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry place, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities
Antibacterial Effects : Compounds derived from 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide have been studied for their potential antibacterial activities. A variety of derivatives have been synthesized and evaluated against different strains of bacteria, including both Gram-positive and Gram-negative types (Čačić et al., 2009); (Hamdi et al., 2012); (Behrami & Dobroshi, 2019).
Antioxidant Properties : Research has also focused on the antioxidant properties of various derivatives of this compound. Studies have found that certain derivatives exhibit significant antioxidant activities, which can be compared with well-known antioxidants like ascorbic acid (Čačić et al., 2010); (Kadhum et al., 2011).
Synthesis and Characterization
Synthesis of Derivatives : Various studies have described the synthesis of new derivatives containing the coumarin moiety. These syntheses often involve multiple steps and different chemical reactions to produce novel compounds with potential biological applications (Al-Amiery et al., 2016); (Guo, 2013).
Structural Elucidation : Advanced techniques like NMR, IR, and mass spectrometry have been employed to elucidate the structures of these newly synthesized compounds, providing insights into their chemical properties and potential biological activities (Penkova et al., 2010).
Potential in Disease Treatment
Anticancer Activity : Some derivatives have been explored for their potential anticancer activities. Studies have evaluated these compounds against various human cancer cell lines, finding that certain derivatives exhibit significant inhibitory effects (Shi et al., 2020).
Vector Control : Derivatives of 4-methyl-7-hydroxy coumarin, closely related to the compound , have shown effectiveness as biopesticides against mosquito vectors like Aedes aegypti and Culex quinquefasciatus, suggesting potential applications in vector control (Deshmukh et al., 2008).
Antineoplastic Properties : Research into the antineoplastic activities of certain derivatives has shown promising results, indicating the potential of these compounds in the treatment of various types of tumors (Gašparová et al., 2013).
Safety and Hazards
Orientations Futures
Given the diverse biological and pharmacological activities of coumarin derivatives, future research could focus on exploring the potential applications of “2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide” in medicine and other fields . Further studies could also aim to optimize the synthesis process and improve the yield of the compound .
Propriétés
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-3-2-7(14)4-10(8)17-12(16)9(6)5-11(13)15/h2-4,14H,5H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHCBTYDBXKPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)



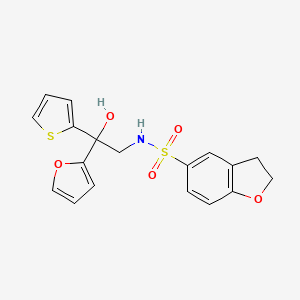
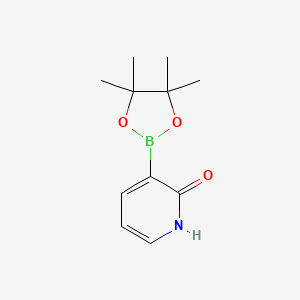
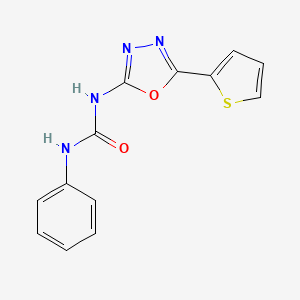

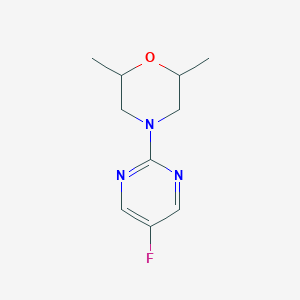

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2826543.png)

